molecular formula C3H3N B118777 Acrylonitrile-13C3 CAS No. 202326-55-4

Acrylonitrile-13C3

Cat. No.: B118777
CAS No.: 202326-55-4
M. Wt: 56.041 g/mol
InChI Key: NLHHRLWOUZZQLW-VMIGTVKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyacetyl)phenyl acetate typically involves the acetylation of 4-hydroxyacetophenone. The reaction proceeds as follows:

The reaction mechanism involves the formation of an acetoxy group at the para position of the phenyl ring, resulting in the formation of 4-(2-Acetoxyacetyl)phenyl acetate.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Acetoxyacetyl)phenyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyacetyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4-(2-Acetoxyacetyl)phenyl acetate has several scientific research applications:

Properties

IUPAC Name

(1,2,3-13C3)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584346
Record name (~13~C_3_)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-55-4
Record name (~13~C_3_)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202326-55-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylonitrile-13C3
Reactant of Route 2
Acrylonitrile-13C3
Reactant of Route 3
Acrylonitrile-13C3
Reactant of Route 4
Reactant of Route 4
Acrylonitrile-13C3
Reactant of Route 5
Acrylonitrile-13C3
Reactant of Route 6
Acrylonitrile-13C3

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